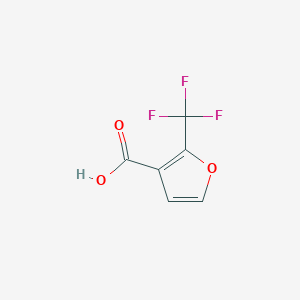

2-(Trifluoromethyl)furan-3-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIKIZXFYAKIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Furan 3 Carboxylic Acid and Its Derivatives

De Novo Synthesis Strategies

De novo strategies involve the construction of the trifluoromethylated furan (B31954) ring from acyclic precursors. These methods are powerful as they build the core structure with the desired trifluoromethyl group already incorporated, often allowing for significant structural diversity.

Cyclization Reactions Utilizing Fluorinated Building Blocks

A primary approach in de novo synthesis is the cyclization of linear precursors that already contain the trifluoromethyl group. This ensures the precise placement of the CF₃ moiety on the resulting furan ring.

The avoidance of transition metals in synthesis is a key goal of green chemistry, preventing metal contamination in final products and reducing costs. An efficient transition-metal-free method for synthesizing trifluoromethylated furans involves a tributylphosphine (B147548) (PBu₃)-mediated tandem reaction. This sequence begins with the reaction of β-trifluoromethyl α,β-enones with acyl chlorides in the presence of PBu₃ and a base like triethylamine (B128534) (Et₃N).

The proposed mechanism involves three key steps:

Nucleophilic Addition : Tributylphosphine adds to the β-trifluoromethyl α,β-enone.

O-Acylation : The resulting intermediate is acylated by the acyl chloride.

Intramolecular Wittig Reaction : The phosphonium (B103445) ylide intermediate undergoes an intramolecular Wittig reaction to close the ring and form the furan, releasing tributylphosphine oxide as a byproduct.

This methodology is valued for its mild reaction conditions, high yields (often ranging from 64–90%), and tolerance for a wide variety of functional groups on both the enone and the acyl chloride.

| β-Trifluoromethyl α,β-Enone (Substituent R¹) | Acyl Chloride (Substituent R²) | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Phenyl | 2-CF₃-3-phenyl-5-phenylfuran | 90 |

| 4-Methylphenyl | Phenyl | 2-CF₃-3-phenyl-5-(4-methylphenyl)furan | 85 |

| 4-Bromophenyl | Phenyl | 2-CF₃-3-phenyl-5-(4-bromophenyl)furan | 90 |

| 2-Naphthyl | Phenyl | 2-CF₃-3-phenyl-5-(2-naphthyl)furan | 88 |

| Phenyl | 4-Chlorophenyl | 2-CF₃-3-(4-chlorophenyl)-5-phenylfuran | 82 |

| Phenyl | Thiophen-2-ylcarbonyl | 2-CF₃-3-(thiophen-2-yl)-5-phenylfuran | 72 |

Base-mediated cyclizations offer another robust route to trifluoromethylated furans. A notable example is the reaction between β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone. sustech.edu.cnresearchgate.net This method allows for the tunable synthesis of either 2-trifluoromethylated furans or their dihydrofuranol precursors, depending on the reaction conditions and subsequent workup. sustech.edu.cnresearchgate.net

The reaction is typically mediated by a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). sustech.edu.cnresearchgate.net The base facilitates the deprotonation of the β-ketonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of 3-bromo-1,1,1-trifluoroacetone. Subsequent intramolecular cyclization and elimination lead to the formation of the furan ring. A key advantage of this method is its scalability and the use of readily available starting materials. sustech.edu.cn

| β-Ketonitrile (Substituent R) | Product | Yield (%) |

|---|---|---|

| Benzoylacetonitrile | 5-Amino-4-phenyl-2-(trifluoromethyl)furan-3-carbonitrile | 89 |

| 4-Methylbenzoylacetonitrile | 5-Amino-4-(4-methylphenyl)-2-(trifluoromethyl)furan-3-carbonitrile | 91 |

| 4-Methoxybenzoylacetonitrile | 5-Amino-4-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carbonitrile | 95 |

| 4-Chlorobenzoylacetonitrile | 5-Amino-4-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonitrile | 92 |

| 3-Bromobenzoylacetonitrile | 5-Amino-4-(3-bromophenyl)-2-(trifluoromethyl)furan-3-carbonitrile | 85 |

| (Thiophen-2-yl)carbonylacetonitrile | 5-Amino-4-(thiophen-2-yl)-2-(trifluoromethyl)furan-3-carbonitrile | 78 |

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. The aforementioned tributylphosphine-mediated synthesis of trifluoromethylated furans is an excellent example of a cascade (or tandem) reaction. Another powerful cascade approach utilizes trifluoroacetic anhydride (B1165640) (TFAA) to construct the trifluoromethylated furan skeleton.

These multi-step, single-pot sequences are synthetically attractive because they reduce waste, save time, and can rapidly build molecular complexity from simple starting materials. For instance, a copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones has been developed for the stereoselective synthesis of highly functionalized trifluoromethyl-substituted 2H-furans.

Approaches from Precursors Bearing Trifluoromethyl and Furan Moieties

An alternative to building the furan ring from scratch is to start with a pre-formed furan scaffold and introduce the trifluoromethyl group in a subsequent step. This strategy is particularly useful for the late-stage functionalization of complex molecules.

The direct C-H trifluoromethylation of a pre-existing furan-3-carboxylic acid or its ester derivative is a highly desirable and atom-economical approach. This transformation typically relies on the generation of a trifluoromethyl radical (•CF₃), which then attacks the electron-deficient furan ring. The carboxylic acid or ester group at the 3-position acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack but making it more susceptible to radical addition.

Recent advances in photoredox catalysis have enabled the efficient generation of •CF₃ radicals under mild conditions from inexpensive and stable sources like trifluoroacetic acid or its anhydride. researchgate.net In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) process to generate the •CF₃ radical. This radical can then add to the furan ring. For a 3-substituted furan, radical attack is generally favored at the C2 or C5 positions. This strategy has been successfully applied to other acceptor-substituted furans, such as 2-furoic acid derivatives, suggesting its applicability to furan-3-carboxylic acid systems. researchgate.net

Commonly used reagents for generating trifluoromethyl radicals include:

Togni's Reagents : Hypervalent iodine compounds that serve as electrophilic •CF₃ sources.

Umemoto's Reagents : S-(Trifluoromethyl)diarylsulfonium salts.

Langlois' Reagent : Sodium trifluoromethanesulfinate (CF₃SO₂Na).

Trifluoroacetic Anhydride (TFAA) : Can be used in photoredox-catalyzed reactions to generate •CF₃.

While a specific, documented synthesis of 2-(Trifluoromethyl)furan-3-carboxylic acid via direct C-H functionalization of furan-3-carboxylic acid is not prominently reported, the principles established for similar electron-poor heterocyclic systems provide a strong foundation for this synthetic route.

Trifluoromethylation of Furan Carboxylic Acids

The introduction of a trifluoromethyl group onto a furan carboxylic acid scaffold is a challenging yet crucial transformation for accessing the target compound and its derivatives. Methodologies for this conversion often leverage modern catalytic systems that can perform decarboxylative trifluoromethylation or direct C-H trifluoromethylation.

One prominent strategy involves the combination of photoredox and copper catalysis to convert carboxylic acids into trifluoromethyl groups. nih.gov This method is valued for its tolerance of a wide array of functional groups, including heterocycles. nih.gov The general mechanism begins with the formation of a copper(II) carboxylate complex. Single-electron transfer (SET) from this complex to an excited photoredox catalyst generates a highly reactive carboxyl radical, which then extrudes carbon dioxide to form an alkyl or aryl radical. This radical subsequently engages with a copper-CF3 species to yield the final trifluoromethylated product. nih.gov While extensively demonstrated for aliphatic carboxylic acids, this approach provides a conceptual framework for the potential decarboxylative trifluoromethylation of furan-based carboxylic acids.

Another approach is the direct trifluoromethylation of the heterocyclic ring. Radical-based methods have proven effective for the C-H functionalization of heterocycles. nih.gov For instance, zinc sulfinate salts, such as zinc trifluoromethanesulfinate (Zn(SO2CF3)2), can serve as sources of the trifluoromethyl radical (•CF3) in the presence of an oxidant like tert-butyl hydroperoxide. nih.gov This electrophilic •CF3 radical can then add to the electron-rich furan ring. The regioselectivity of this addition would be influenced by the directing effects of the pre-existing carboxylic acid group on the furan ring.

The table below summarizes representative approaches for trifluoromethylation relevant to furan carboxylic acids.

| Precursor Type | Reagents & Catalysts | Method | Key Features |

| Heteroaryl Carboxylic Acid | Photoredox Catalyst (e.g., Ir(ppy)3), Cu Catalyst, CF3 Source | Decarboxylative Trifluoromethylation | Wide functional group tolerance; proceeds via a radical intermediate. nih.gov |

| Furan Heterocycle | Zn(SO2CF3)2, tert-butyl hydroperoxide (TBHP) | Direct Radical C-H Trifluoromethylation | Operationally simple; relies on the innate reactivity of the heterocycle. nih.gov |

| Dithioesters from Carboxylic Acids | Bromine trifluoride (BrF3) | Deoxyfluorination | Converts carboxylic acids to dithioesters first, then reacts with BrF3 under mild conditions. researchgate.net |

Functionalization and Derivatization Strategies of the Furan Ring

Once the this compound core is synthesized, further diversification can be achieved by functionalizing the furan ring. The electronic properties of the trifluoromethyl and carboxylic acid groups significantly influence the ring's reactivity towards electrophilic, nucleophilic, and radical species.

The furan ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions. However, in this compound, the presence of two strong electron-withdrawing groups (CF3 at C2 and COOH at C3) deactivates the ring towards electrophilic attack. Any electrophilic substitution would likely be directed to the C5 position, which is the least deactivated position.

Conversely, the high electronegativity of the fluorine atoms in the CF3 group can render adjacent C-H bonds more susceptible to nucleophilic attack. researchgate.net This suggests that functionalization via nucleophilic aromatic substitution (SNAr) or related pathways might be possible under certain conditions, although this is less common for furan rings compared to other electron-deficient heterocycles. The development of methods for the regioselective functionalization of polysubstituted furans often relies on directed metalation strategies to overcome inherent reactivity patterns. sci-hub.box

Radical functionalization offers a powerful alternative for modifying the deactivated furan ring. ccspublishing.org.cn These methods are often more tolerant of the existing functional groups and can proceed under milder conditions than ionic reactions. researchgate.net C-H functionalization using radical species is a particularly attractive strategy. nih.gov For instance, the generation of an electrophilic radical can lead to its addition at the most nucleophilic position of the heterocycle. nih.gov

Cobalt-based metalloradical catalysis has been used to construct polysubstituted furans from alkynes and α-diazocarbonyls, showcasing the utility of radical cyclization in building the furan core with high regioselectivity and functional group tolerance. nih.gov While this is a synthetic method for the ring itself, the principles of engaging furan systems with radical intermediates are broadly applicable. The defluorinative functionalization of CF3 groups via radical intermediates also represents a pathway to generate di- and monofluoromethyl derivatives, providing another avenue for derivatization. ccspublishing.org.cn

Achieving stereoselective functionalization at a position remote from existing substituents is a significant challenge in modern organic synthesis. For furan derivatives, this can be accomplished through dearomatization-rearomatization strategies. One such approach involves the use of visible-light photoredox catalysis in combination with a base. researchgate.net This method can generate richly substituted, three-dimensional compounds from two-dimensional aromatic starting materials. researchgate.net For example, an aminocatalytic process can transform 2-alkyl-3-furfural derivatives into dienamine-like intermediates by dearomatizing the furan ring. These intermediates can then participate in cycloaddition reactions, followed by rearomatization to yield highly functionalized furan products. researchgate.net While not directly demonstrated on this compound, these techniques establish a precedent for complex, stereocontrolled manipulations of the furan core.

The table below outlines various functionalization strategies for the furan ring.

| Functionalization Type | Approach | Reagents/Catalysts | Target Position(s) |

| Electrophilic | Directed Ortho Metalation | Organolithium reagents (e.g., n-BuLi), then electrophile | C4 or C5 |

| Radical | C-H Functionalization | Zinc Sulfinate Salts, Oxidant (e.g., TBHP) | Position dependent on radical nature |

| Stereoselective | Dearomatization/Cycloaddition | Iridium Photocatalyst, Base, Aminocatalyst | Remote positions (e.g., C4, C5) |

Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a versatile handle for introducing a wide range of functionalities, leading to the creation of advanced intermediates for various applications.

Esterification and amidation are fundamental transformations of the carboxylic acid group. These reactions produce esters and amides, which are prevalent motifs in pharmaceuticals and other functional materials.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H2SO4, TsOH), is a common and direct method. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comrsc.org Other methods, such as those employing coupling agents or converting the carboxylic acid to a more reactive acyl chloride intermediate, can be used for more sensitive substrates or under milder conditions. rug.nlnih.gov

Amidation: The formation of amides from this compound requires coupling the carboxylic acid with a primary or secondary amine. This is typically accomplished using peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid towards nucleophilic attack by the amine. Alternatively, the carboxylic acid can be converted to an acyl chloride or another activated species, which then reacts readily with the amine. nih.gov Recent advances have also described methods for synthesizing specialized amides, such as N-trifluoromethyl amides, from carboxylic acid derivatives under mild conditions using reagents like silver fluoride. nih.govresearchgate.net These reactions are crucial for creating diverse libraries of compounds for screening and development. acs.orgmdpi.com

The following table presents common conditions for these transformations.

| Reaction | Reagents | Typical Conditions | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H2SO4) | Heat | 2-(Trifluoromethyl)furan-3-carboxylate ester |

| Amidation | Amine (R1R2NH), Coupling Agent (e.g., EDC, HATU) | Room temperature, inert solvent (e.g., DCM, DMF) | 2-(Trifluoromethyl)furan-3-carboxamide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) | Anhydrous conditions, often with catalytic DMF | 2-(Trifluoromethyl)furan-3-carbonyl chloride |

Deoxygenative Trifluoromethylthiolation

The conversion of carboxylic acids into trifluoromethyl thioesters is a significant transformation in medicinal and materials sciences, owing to the unique properties conferred by the trifluoromethylthio (–SCF3) group, such as high lipophilicity and electron-withdrawing character. nih.govepfl.ch A notable advancement in this area is the development of a deoxygenative trifluoromethylthiolation method that directly utilizes readily available carboxylic acids. nih.govnih.gov This approach circumvents the need for less stable aldehydes or highly reactive acid chlorides. nih.govepfl.ch

The methodology is founded on an "umpolung" or reverse polarity strategy. nih.govepfl.ch In this process, triphenylphosphine (B44618) (PPh3) is employed to activate an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide. epfl.chresearchgate.net This activation generates a trifluoromethylthiophosphonium ion intermediate. epfl.ch The carboxylic acid then reacts with this intermediate to form an acyloxyphosphonium species. epfl.ch A subsequent intramolecular attack by the trifluoromethylthiolate anion on the acyl carbon results in the formation of the desired trifluoromethyl thioester and triphenylphosphine oxide as a byproduct. epfl.ch

This reaction is characterized by its mild conditions, often proceeding rapidly at room temperature, high efficiency, and broad substrate scope. nih.govnih.gov The tolerance of various functional groups makes it particularly suitable for the late-stage functionalization of complex molecules, including natural products and existing drug compounds that contain a carboxylic acid moiety. nih.govresearchgate.net The resulting trifluoromethyl thioesters can be further converted into trifluoromethyl thioethers through a palladium-catalyzed decarbonylation reaction. nih.govnih.gov

| Substrate Class | Reagents | Conditions | Outcome | Reference |

| Aromatic Carboxylic Acids | PPh₃, N-(trifluoromethylthio)phthalimide, FeCl₃ (cat.) | THF, Room Temp, 30 min | High yields of corresponding trifluoromethyl thioesters | nih.govresearchgate.net |

| Heteroaryl Carboxylic Acids | PPh₃, N-(trifluoromethylthio)phthalimide, FeCl₃ (cat.) | THF, Room Temp, 30 min | Good yields of trifluoromethyl thioesters | researchgate.net |

| Aliphatic Carboxylic Acids | PPh₃, N-(trifluoromethylthio)phthalimide, FeCl₃ (cat.) | THF, Room Temp, 30 min | Good yields for primary, secondary, and tertiary acids | researchgate.net |

| Cinnamic Acids | PPh₃, N-(trifluoromethylthio)phthalimide, FeCl₃ (cat.) | THF, Room Temp, 30 min | Successful conversion with various substituents | researchgate.net |

Chiral Synthesis and Stereoselective Approaches

The development of synthetic routes to enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. For derivatives of this compound, achieving stereocontrol is crucial for investigating and optimizing biological activity. Methodologies for asymmetric synthesis focus on creating specific stereoisomers, which can be broadly categorized into enantioselective and diastereoselective approaches.

Directly forging chiral centers in fluorinated molecules like this compound requires sophisticated catalytic systems. While a specific enantioselective synthesis for this exact compound is not detailed in the literature, several advanced strategies are applicable to related structures, providing a blueprint for potential synthetic routes.

One powerful strategy involves asymmetric phase-transfer catalysis. Enabled by novel cinchona alkaloid-derived chiral catalysts, highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles have been achieved. nih.gov This method provides access to highly enantiomerically enriched chiral trifluoromethylated γ-amino acids, demonstrating the utility of chiral catalysts in controlling stereochemistry in the vicinity of a trifluoromethyl group. nih.gov

Organocatalysis offers another robust avenue. For instance, the asymmetric homologation of boronic acids using trifluorodiazoethane in the presence of BINOL derivatives can produce a wide range of chiral trifluoromethyl-containing boronic acid derivatives with high yields and excellent enantioselectivity. nih.gov These chiral intermediates are versatile and can be converted into corresponding chiral alcohols or esters. nih.gov

Enzymatic methods present a highly selective alternative for achieving enantiopurity. Lipase-catalyzed deracemization, through the enantioselective esterification of a racemic acid or the hydrolysis of a racemic ester, is a well-established technique for separating enantiomers of arylcarboxylic acids, including those bearing fluorine substituents. mdpi.com This approach can yield products with very high enantiomeric excess. mdpi.com

| Asymmetric Strategy | Catalyst/Reagent Type | Application/Outcome | Reference |

| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Enantioselective umpolung addition to produce chiral trifluoromethylated γ-amino acids. | nih.gov |

| Organocatalytic Homologation | BINOL derivatives | Enantioselective synthesis of α-trifluoromethylated boronic acids from boronic acid feedstocks. | nih.gov |

| Enzymatic Deracemization | Lipases (e.g., Amano PS) | Kinetic resolution of racemic fluorinated arylcarboxylic acids to yield enantiomerically pure acids or esters. | mdpi.com |

Controlling the regiochemistry of substitution on a furan ring, especially when it is part of a larger, more complex bicyclic system, is a significant synthetic challenge. The inherent reactivity of the furan ring dictates that electrophilic substitution and lithiation occur preferentially at the α-positions (C2 and C5). Therefore, to achieve substitution at the β-positions (C3 and C4), strategic use of blocking or directing groups is necessary. rsc.org

Organosilyl groups have proven to be exceptionally useful as removable blocking groups in furan chemistry. rsc.org For a 2-substituted furan, the C5 position is the most reactive site for lithiation. By first introducing a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), at the C5 position, this site is effectively blocked. Subsequent treatment with a strong base like butyllithium (B86547) (BuLi) can then direct regiospecific lithiation to one of the β-positions, such as C3. Quenching this lithiated intermediate with an electrophile introduces a substituent at the desired C3 position. The silyl blocking group can then be easily removed under acidic conditions to yield the 2,3-disubstituted furan. This strategy provides precise control over the final substitution pattern.

Another advanced approach involves constructing the furan ring within a bicyclic intermediate. For example, a Diels-Alder reaction between a furan and an electron-poor alkyne can form a heteronorbornadiene. nih.gov This bicyclic adduct possesses two distinct double bonds, allowing for regioselective reactions. Further transformations on this stable bicyclic framework, followed by a retro-Diels-Alder reaction, can release a highly functionalized furan with a specific and controlled arrangement of substituents. nih.gov

| Strategy | Description | Example | Outcome | Reference |

| Silyl Blocking Group | A removable silyl group is placed at the reactive C5 position to direct functionalization elsewhere. | 1. Silylation of 2-furoic acid at C5. 2. Lithiation at C3. 3. Quenching with an electrophile (e.g., CO₂). 4. Desilylation. | A 2,3-disubstituted furan (furan-2,3-dicarboxylic acid). | |

| Bicyclic Intermediates | A furan is temporarily incorporated into a bicyclic system (e.g., heteronorbornadiene) to control the regioselectivity of subsequent additions. | Diels-Alder reaction of furan with an alkyne, followed by functionalization and a retro-Diels-Alder reaction. | A multi-substituted furan with a precisely controlled substituent pattern. | nih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Trifluoromethyl Furan 3 Carboxylic Acid

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 position due to the superior stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. chemicalbook.compearson.com However, the substitution pattern of 2-(trifluoromethyl)furan-3-carboxylic acid dramatically alters this inherent reactivity.

Influence of the Trifluoromethyl Group on Aromaticity and Reactivity

The aromaticity of five-membered heterocycles is dependent on the electronegativity of the heteroatom, which affects the delocalization of its lone pair of electrons into the π-system. Furan is less aromatic than thiophene (B33073) and pyrrole (B145914) because oxygen is more electronegative and holds its lone pair more tightly. pharmaguideline.com

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. mdpi.com Its presence on an aromatic ring significantly deactivates the ring towards electrophilic attack by reducing electron density. mdpi.com In this compound, the furan ring is substituted with two electron-withdrawing groups: the trifluoromethyl group at C2 and the carboxylic acid group at C3.

This dual substitution leads to a significant decrease in the electron density of the furan ring, rendering it highly electron-deficient. Consequently, the ring is strongly deactivated towards classical electrophilic aromatic substitution reactions. Computational studies on substituted furans have confirmed that the presence of electron-withdrawing groups decreases the energy of the Highest Occupied Molecular Orbital (HOMO), which correlates with a reduction in reactivity in normal-electron-demand reactions. rsc.org

Ring-Opening and Rearrangement Reactions

Furan ring-opening reactions are valuable transformations in organic synthesis for creating complex acyclic molecules. rsc.org These reactions can be initiated under various conditions, including acid catalysis. researchgate.net For electron-deficient furans, the reduced aromaticity and polarized bonds can make the ring susceptible to nucleophilic attack, which can precipitate ring opening.

While specific studies on the ring-opening of this compound are not prevalent, related systems provide mechanistic insights. For instance, acid-catalyzed rearrangements of Diels-Alder adducts of furans can lead to ring-opening of one of the heterocyclic rings to generate functionalized side-chains. researchgate.net Similarly, cobalt catalysts have been shown to promote enantioselective ring-opening of 2,5-dihydrofurans via a [2+2]-cycloaddition followed by β-oxygen elimination. nih.gov The electron-deficient nature of the furan ring in this compound could potentially facilitate such transformations by making the furan C-O bonds more labile.

Cycloaddition Reactions

The reduced aromaticity of furan allows it to act as a diene in [4+2] Diels-Alder cycloadditions. mdpi.com The reactivity in these reactions is governed by frontier molecular orbital (FMO) theory, where the interaction between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) is key. mdpi.com

The presence of strong electron-withdrawing groups, such as -CF3 and -COOH, significantly lowers the energy of the furan's HOMO. This has a profound effect on its reactivity as a diene:

Normal-Electron-Demand Diels-Alder: Reactivity with electron-poor dienophiles (e.g., maleimides, maleic anhydride) is substantially reduced. Computational studies have shown that electron-withdrawing groups on the furan ring decrease reactivity in these standard cycloadditions. rsc.orgresearchgate.net

Inverse-Electron-Demand Diels-Alder: The lowered HOMO and LUMO energies make the furan derivative a better dienophile and a potential candidate for inverse-electron-demand Diels-Alder reactions, where it would react with electron-rich dienophiles.

While direct Diels-Alder reactions on such an electron-poor furan are challenging, derivatization or catalysis can alter reactivity. For instance, the reaction of 2-heterosubstituted furans with the highly electron-deficient dienophile hexafluoro-2-butyne (B1329351) proceeds, and the resulting cycloadduct can undergo a subsequent rearrangement and ring-opening. acs.orgnih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group, and its reactivity in this compound is strongly modulated by the adjacent trifluoromethyl group.

Acidic Properties and Derivatization Potential

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of the trifluoromethyl group at the adjacent C2 position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby significantly increasing the acidity of the carboxylic acid. It is expected that the pKa of this compound would be considerably lower than that of unsubstituted furan-3-carboxylic acid, making it a relatively strong organic acid.

The carboxylic acid group can undergo a wide range of standard derivatization reactions. These transformations are generally robust and are not hindered by the trifluoromethyl group. Common derivatizations include: thermofisher.com

Esterification: Reaction with alcohols under acidic conditions or via activation of the carboxylic acid.

Amidation: Reaction with amines, typically mediated by coupling agents (e.g., carbodiimides) to form amides. thermofisher.com

Acyl Halide Formation: Conversion to the corresponding acyl chloride or bromide using reagents like thionyl chloride or oxalyl chloride, creating a highly reactive intermediate for further functionalization. dtic.mil

Decarboxylative Reactions

Decarboxylative cross-coupling has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available starting materials. wikipedia.org These reactions typically proceed via the generation of an aryl radical or organometallic intermediate following the extrusion of CO2, often facilitated by transition metal catalysts (e.g., Pd, Cu, Ag) or photoredox catalysis. acs.orgrsc.orgnih.gov

Heteroaromatic carboxylic acids are viable substrates for these transformations. acs.orgrsc.org For this compound, a decarboxylative reaction would generate a 2-(trifluoromethyl)furan-3-yl intermediate. This species could then be trapped by a coupling partner to form a new bond at the C3 position.

Modern methods for decarboxylative functionalization include:

Decarboxylative Halogenation: A unified strategy using copper catalysis can convert heteroaryl carboxylic acids into the corresponding aryl halides (F, Cl, Br, I) via an aryl radical intermediate. nih.gov

Decarboxylative Cross-Coupling: Palladium-catalyzed reactions can couple heteroaromatic carboxylic acids with aryl halides to form biaryl structures. acs.org

Hydrodecarboxylation: Photoredox catalysis can achieve the net replacement of the carboxylic acid group with a hydrogen atom. organic-chemistry.org

The efficiency of these reactions would depend on the stability of the furan-3-yl radical or organometallic intermediate, which is influenced by the electronic properties of the C2-trifluoromethyl substituent.

Mechanistic Investigations of Key Transformations

The elucidation of reaction mechanisms for this compound involves a synergistic combination of theoretical predictions and empirical evidence. Computational chemistry offers a window into the energetic landscapes of potential reaction pathways, while experimental studies provide the tangible data necessary to validate or refine these theoretical models.

Computational Elucidation of Reaction Pathways

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions involving this compound. These theoretical investigations allow for the characterization of transition states, intermediates, and the calculation of activation energies, which are critical for predicting reaction feasibility and selectivity.

The presence of the strongly electron-withdrawing trifluoromethyl group is predicted to significantly influence the electronic properties of the furan ring, impacting its aromaticity and the reactivity of adjacent functional groups. DFT studies on similar fluorinated organic molecules suggest that the trifluoromethyl group can increase the electrophilicity of the furan ring, making it more susceptible to certain types of nucleophilic attack than unsubstituted furan. researchgate.net

Table 1: Calculated Parameters for Plausible Reaction Intermediates of Furan-3-Carboxylic Acid Derivatives

Hypothetical data based on trends observed in related computational studies.

| Intermediate/Transition State | Reaction Type | Calculated Energy (kcal/mol) | Key Bond Distances (Å) |

|---|---|---|---|

| Decarboxylation Transition State | Decarboxylation | +30-40 | C-C (breaking): ~2.0 |

| Anhydride (B1165640) Formation Intermediate | Dehydration | -5-10 | C-O (forming): ~1.8 |

For key transformations such as decarboxylation or anhydride formation, computational models can predict the most likely mechanistic pathways. For instance, a DFT study on the decarboxylation of a related heterocyclic carboxylic acid, pyrrole-2-carboxylic acid, indicated that the reaction could proceed through a mechanism involving the addition of water to the carboxyl group, followed by C-C bond cleavage. acs.org Similar computational approaches applied to this compound would likely explore both direct and solvent-assisted decarboxylation pathways, calculating the energy barriers for each to determine the most favorable route.

Furthermore, computational analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity in cycloaddition reactions. Studies on other furan derivatives have shown that electron-withdrawing substituents lower the energy of the HOMO, which can affect the kinetics of Diels-Alder reactions. rsc.org

Experimental Verification of Proposed Mechanisms

Experimental studies are essential to corroborate the reaction pathways proposed by computational models. While specific experimental mechanistic studies on this compound are not extensively documented, the methodologies employed for similar compounds provide a framework for how such verifications would be conducted.

Kinetic studies are a primary tool for mechanism verification. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), a rate law can be determined. This rate law provides direct evidence for the molecularity of the rate-determining step of the reaction, which can then be compared with the predictions from computational studies. For example, kinetic investigations into the esterification of other carboxylic acids have been used to establish the reaction order and activation parameters, confirming the proposed addition-elimination mechanism. mdpi.com

Isotope labeling experiments offer another powerful method for tracking the movement of atoms throughout a reaction. For instance, in a proposed decarboxylation mechanism, labeling the carboxylic acid's oxygen with ¹⁸O could determine whether the oxygen atom is incorporated into a water molecule or remains with the carbon dioxide, thus distinguishing between different mechanistic possibilities.

Table 2: Experimental Techniques for Mechanism Verification

| Experimental Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Kinetic Studies | Reaction order, rate constants, activation energy | Can be used to support or refute a proposed rate-determining step in reactions like esterification or amidation. |

| Isotope Labeling | Atom-tracking, bond cleavage pathways | Could definitively trace the fate of atoms in decarboxylation or hydrolysis reactions. |

| Intermediate Trapping | Identification of transient species | Can provide evidence for the existence of proposed intermediates, such as a ketene (B1206846) in certain thermal reactions. |

In the context of reactions involving the furan ring, such as electrophilic aromatic substitution, experimental product analysis is crucial. The regioselectivity of such reactions on this compound would provide insight into the directing effects of the trifluoromethyl and carboxylic acid groups. These experimental outcomes can then be compared with the predicted product distributions from computational models that calculate the stability of the intermediate carbocations (Wheland intermediates). Studies on the halogenation of furan-2-carboxylic acid have demonstrated how experimental results can delineate the electronic effects of substituents on the furan ring.

By integrating the predictive power of computational chemistry with the concrete evidence from experimental verification, a comprehensive and scientifically rigorous understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for the detailed structural analysis of this compound, offering unambiguous evidence of its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms in this compound.

The ¹H NMR spectrum is expected to show distinct signals for the two protons on the furan ring and the acidic proton of the carboxylic acid. The furan ring protons, H-4 and H-5, would appear as doublets due to spin-spin coupling. Their chemical shifts are influenced by the electron-withdrawing effects of both the trifluoromethyl and carboxylic acid groups. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It would display six distinct signals corresponding to the four carbons of the furan ring, the carboxylic acid carbon, and the carbon of the trifluoromethyl group. The chemical shifts of the furan ring carbons are influenced by the substituents. The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-185 ppm.

¹⁹F NMR spectroscopy is particularly useful for compounds containing fluorine. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. Generally, the chemical shift for a CF₃ group attached to an aromatic or heterocyclic ring is found in a specific region of the ¹⁹F NMR spectrum. researchgate.netdovepress.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | ~7.0-8.0 | d | J(H4,H5) ≈ 2-3 |

| ¹H | ~6.5-7.5 | d | J(H5,H4) ≈ 2-3 |

| ¹H | >10 | br s | - |

| ¹³C | ~160-170 | s | - |

| ¹³C | ~140-150 | q | J(C,F) ≈ 35-45 |

| ¹³C | ~120-130 | s | - |

| ¹³C | ~110-120 | s | - |

| ¹³C | ~115-125 | q | J(C,F) ≈ 270-280 |

Note: The predicted values are based on typical chemical shifts for similar furan and trifluoromethyl-containing compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The spectra of this compound are expected to show characteristic bands for the carboxylic acid, the furan ring, and the trifluoromethyl group.

The IR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. libretexts.org The C-F stretching vibrations of the trifluoromethyl group typically result in strong absorptions in the 1100-1350 cm⁻¹ region. Vibrations associated with the furan ring, such as C-H and C-O-C stretching, are also expected in the fingerprint region.

Raman spectroscopy would also reveal these characteristic vibrations. The C=C stretching vibrations of the furan ring are typically strong in the Raman spectrum. The symmetric C-F stretching of the CF₃ group would also give rise to a noticeable Raman band.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2500-3300 | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1500-1600 | C=C stretch (furan ring) |

| 1100-1350 | C-F stretch (trifluoromethyl group) |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 180.08 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 180.

The fragmentation pattern is expected to show characteristic losses of small molecules or radicals. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.org The trifluoromethyl group is relatively stable, but fragmentation involving the furan ring can also occur. The loss of carbon monoxide (CO) is a common fragmentation pathway for furan derivatives. nist.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment |

|---|---|

| 180 | [M]⁺ |

| 163 | [M - OH]⁺ |

| 135 | [M - COOH]⁺ |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental data, offering deeper insights into the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. journaleras.com DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters of this compound.

Calculations would likely reveal a planar or near-planar geometry for the furan ring. The calculated vibrational frequencies can be compared with experimental IR and Raman data to aid in the assignment of spectral bands. globalresearchonline.net Furthermore, DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

Beyond DFT, other quantum chemical methods can provide a more detailed understanding of the molecule's properties. researchgate.net High-level ab initio calculations can be used to refine the geometric and electronic parameters. These calculations can also be used to study the potential energy surface for conformational changes, such as the rotation of the carboxylic acid group.

Quantum chemical calculations are also valuable for investigating reaction mechanisms involving this compound. acs.org By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of various chemical transformations can be predicted. These theoretical studies are crucial for understanding the reactivity of the molecule and for designing new synthetic routes.

Spectroscopic and Computational Characterization in Academic Research

Theoretical and Computational Studies

A comprehensive search of academic and scientific literature reveals no specific studies focused on the molecular dynamics (MD) simulations of 2-(Trifluoromethyl)furan-3-carboxylic acid. While computational methods like Density Functional Theory (DFT) have been applied to characterize related furan (B31954) and carboxylic acid derivatives, dedicated research employing MD simulations to investigate the dynamic behavior, conformational landscape, or interaction profiles of this particular compound is not available in published literature at this time. Consequently, there are no research findings or data tables to report for this specific area of computational study.

Applications in Medicinal Chemistry Research and Drug Discovery

Role as a Privileged Scaffold for Bioactive Molecules

In drug discovery, certain molecular frameworks, known as "privileged scaffolds," are recognized for their ability to bind to a variety of biological targets, serving as versatile templates for creating new drugs. nih.gov The furan (B31954) ring system is considered one such promising scaffold. ijabbr.com Its electron-rich nature, aromaticity, and the relative ease with which it can be functionalized allow it to engage in various interactions with biomolecules like enzymes and receptors. ijabbr.com The aromatic character of the furan ring can also contribute to the metabolic stability and bioavailability of the resulting compounds. ijabbr.com

The 2-(Trifluoromethyl)furan-3-carboxylic acid structure incorporates this privileged furan core. The strategic placement of the trifluoromethyl group and the carboxylic acid function creates a molecule with distinct electronic and steric properties, making it an attractive starting point for the combinatorial synthesis of extensive compound libraries aimed at discovering new bioactive molecules.

Design and Synthesis of Derivatives with Targeted Biological Activities

The this compound scaffold is amenable to a wide range of chemical modifications, enabling the design and synthesis of diverse derivatives with specific biological activities. researchgate.netgoogle.comnih.gov By altering the substituents on the furan ring or modifying the carboxylic acid group, medicinal chemists can fine-tune the pharmacological properties of the molecule to target various diseases.

Derivatives based on the furan carboxylic acid scaffold have shown significant promise as antimicrobial and particularly as antitubercular agents. mdpi.com Tuberculosis (TB) remains a major global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutics. mdpi.com

One strategy involves targeting essential mycobacterial enzymes that are absent in humans, such as salicylate (B1505791) synthase (MbtI). mdpi.com Research has led to the development of furan-based inhibitors of MbtI. For instance, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid emerged as a potent inhibitor with improved antitubercular activity compared to earlier leads. mdpi.com Structure-activity relationship (SAR) studies have highlighted the critical role of the furan core in these compounds' pharmacophores. mdpi.com Other research has focused on nitrofuran derivatives, where the presence of a furan ring substituted with a nitro group is considered essential for antitubercular activity. aimspress.com Conjugates of 5-nitrofuran and triazole have also been synthesized and shown promising activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 0.25 µg/ml. nih.gov

| Compound/Derivative Class | Target/Organism | Key Findings | Reference |

|---|---|---|---|

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | Mycobacterium tuberculosis (MbtI enzyme) | Potent competitive inhibitor with a Ki value of 9.2 ± 0.7 μM and a MIC99 of 125 µM. | mdpi.com |

| 5-Nitrofuran-triazole conjugates | Mycobacterium tuberculosis H37Rv | Compound 8e showed significant antitubercular activity with a MIC value of 0.25 µg/ml. | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Demonstrated good antimicrobial activity against yeast-like fungi and bacteria at a concentration of 64 µg/mL. | mdpi.com |

The furan scaffold is also a key component in the design of novel anticancer agents. The introduction of a trifluoromethyl group into heterocyclic structures is a recognized strategy for enhancing anticancer potential. nih.gov Various furan derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

For example, novel chalcones incorporating a 3-(furan-2-yl)pyrazolyl moiety have been synthesized and tested against several human cancer cell lines. nih.gov One such compound demonstrated promising activity against lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values of 27.7 µg/ml and 26.6 µg/ml, respectively. nih.gov In another study, anthra[2,3-b]furan-3-carboxamides, derived through a 'scaffold hopping' approach, showed high antiproliferative potency against a panel of tumor cell lines, including drug-resistant variants. reactionbiology.com These compounds were found to act through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes. reactionbiology.com

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 3-(Furan-2-yl)pyrazolyl hybrid chalcones (Compound 7g ) | A549 (Lung), HepG2 (Liver) | 27.7 µg/ml (A549), 26.6 µg/ml (HepG2) | nih.gov |

| Anthra[2,3-b]furan-3-carboxamides (Compound 3d ) | Various, including K562, L1210, HCT116 | Inhibited proliferation at submicromolar concentrations. | reactionbiology.com |

| Quinoxaline–arylfuran derivatives (Compound 6k ) | Hela, HCT-116, MCF-7 | 9.46 ± 0.7 µM (Hela), 10.88 ± 0.8 µM (HCT-116), 6.93 ± 0.4 µM (MCF-7) | researchgate.net |

The versatility of the furan carboxylic acid scaffold extends to the development of modulators for specific biological targets, such as G protein-coupled receptors (GPCRs) and enzymes involved in inflammation.

GPR35 Agonists: The G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in conditions like pain, inflammation, and metabolic diseases. nih.gov High-throughput screening has identified novel chemical series as GPR35 agonists. While not direct derivatives of this compound, studies on related structures like thieno[3,2-b]thiophene-2-carboxylic acid derivatives have shown that the carboxylic acid group is a critical feature for activating the receptor. acs.org This highlights the potential for furan-3-carboxylic acid derivatives to be explored for GPR35 modulation.

COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a major target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Several furan-containing compounds have been investigated as selective COX-2 inhibitors. researchgate.net The design of these inhibitors often involves a diarylheterocycle structure, a common motif in selective COX-2 inhibitors. Furthermore, trifluoromethyl-substituted pyrimidines have been developed as a novel class of potent and selective COX-2 inhibitors, demonstrating the utility of the trifluoromethyl group in targeting this enzyme. nih.gov Research into chalcone (B49325) derivatives has also identified compounds with dual inhibitory effects on both the epidermal growth factor receptor (EGFR) and COX-2, with some compounds showing potent COX-2 inhibition with IC50 values in the low micromolar range. mdpi.com

Structure-Activity Relationship (SAR) Studies and Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. For derivatives of this compound, SAR studies elucidate how specific structural modifications influence biological activity. mdpi.comnih.gov

For antitubercular agents targeting MbtI, SAR studies have shown that while various substituents on a phenyl ring attached to the furan core are tolerated, the furan itself is a key part of the pharmacophore. mdpi.com In the realm of anticancer agents, modifications to the side chains of furan-based compounds can dramatically alter their potency and selectivity against different cancer cell lines. reactionbiology.comnih.gov Quantitative structure-activity relationship (QSAR) models for antitubercular nitrofuran derivatives have further confirmed that the furan ring with an electron-withdrawing group (like nitro or trifluoromethyl) is essential for activity. aimspress.com These studies guide medicinal chemists in optimizing lead compounds to enhance efficacy and reduce potential toxicity.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its inclusion in the 2-position of the furan-3-carboxylic acid scaffold profoundly impacts the molecule's drug-like properties. mdpi.comwechemglobal.com

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule. mdpi.comnih.gov Lipophilicity is a critical parameter that affects a drug's absorption, distribution, membrane permeability, and binding to biological targets. mdpi.comresearchgate.net The Hansch π value, a measure of lipophilicity, for the -CF3 group is +0.88, indicating its strong contribution to making molecules more lipid-soluble. mdpi.comnih.gov This enhanced lipophilicity can facilitate the passage of the drug across cellular membranes. mdpi.com

Metabolic Stability: One of the most important contributions of the trifluoromethyl group is the enhancement of metabolic stability. wechemglobal.comresearchgate.net The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. mdpi.comnih.gov This inherent strength makes the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. researchgate.net By replacing a metabolically vulnerable group (like a methyl group) with a -CF3 group, chemists can block metabolic hotspots, thereby increasing the drug's half-life and bioavailability. researchgate.net

| Property | Influence of Trifluoromethyl (-CF3) Group | Reference |

|---|---|---|

| Lipophilicity (Hansch π) | Increases (+0.88) | mdpi.comnih.gov |

| Metabolic Stability | Increases due to high C-F bond strength | mdpi.comwechemglobal.comresearchgate.net |

| Binding Affinity | Can enhance interactions with biological targets | mdpi.comresearchgate.net |

| Bioavailability | Can improve due to increased stability and membrane permeability | wechemglobal.comnih.gov |

The Pivotal Role of this compound in Medicinal Chemistry

The chemical compound this compound is emerging as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, combining a furan ring with a trifluoromethyl group and a carboxylic acid moiety, offer a versatile scaffold for the synthesis of novel therapeutic agents.

The strategic incorporation of fluorine-containing groups is a well-established method in drug design to enhance a molecule's pharmacological profile. The trifluoromethyl group, in particular, is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. mdpi.com When this group is coupled with a furan ring, a heterocyclic structure found in numerous biologically active compounds, and a carboxylic acid group, which can act as a key interaction point with protein receptors, the resulting molecule becomes a highly valuable starting material for the development of new drugs.

The utility of this compound lies in its adaptability as a scaffold for creating a diverse range of derivatives with potential therapeutic applications. The interplay between the trifluoromethyl group, the furan ring, and the carboxylic acid moiety allows for fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

Impact of Carboxylic Acid Moiety on Biological Activity

The carboxylic acid group is a critical pharmacophore in many drug molecules, often playing a crucial role in the interaction with biological targets through the formation of salt bridges or hydrogen bonds. drugdesign.org In derivatives of this compound, this acidic moiety is essential for anchoring the molecule within the binding site of a receptor or enzyme. For instance, in a series of 2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans designed as HIV-1 entry inhibitors, the presence of a carboxylic acid group on the aryl ring was found to be essential for their anti-HIV-1 activity. nih.gov

However, the ionizable nature of the carboxylic acid group can also present challenges, such as poor membrane permeability and rapid metabolism, which can limit oral bioavailability. rug.nl This has led to extensive research into modifications of the carboxylic acid group to optimize the pharmacokinetic properties of drug candidates.

Bioisosteric Replacements and Their Effects

To address the potential liabilities of the carboxylic acid group while retaining its essential binding interactions, medicinal chemists often employ bioisosteric replacement. This strategy involves substituting the carboxylic acid with other functional groups that have similar physicochemical properties.

Common bioisosteres for carboxylic acids include tetrazoles and acylsulfonamides. rug.nlnih.govnih.gov

Tetrazoles: The tetrazole ring is a widely used non-classical bioisostere of the carboxylic acid moiety. rug.nl It possesses a similar pKa and can participate in comparable ionic and hydrogen bonding interactions with biological targets. researchgate.netresearchgate.net The replacement of a carboxylic acid with a tetrazole can lead to improved metabolic stability and enhanced lipophilicity, which may result in better cell membrane permeability. rug.nl

Acylsulfonamides: The N-acylsulfonamide functional group is another effective bioisostere for carboxylic acids. nih.gov It mimics the acidic proton and the hydrogen bonding acceptor capabilities of the carboxylic acid. The tunable acidity and increased lipophilicity of acylsulfonamides offer a means to optimize the pharmacokinetic profile of a drug candidate. nih.gov

While specific examples of bioisosteric replacement for this compound derivatives are not extensively documented in publicly available literature, the principles of bioisosterism are broadly applicable. The replacement of the carboxylic acid in a biologically active derivative of this furan compound with a tetrazole or an acylsulfonamide would be a logical step in the lead optimization process to potentially improve its drug-like properties. The table below illustrates the general properties of these common carboxylic acid bioisosteres.

| Functional Group | pKa Range | Key Features | Potential Advantages in Drug Design |

| Carboxylic Acid | ~3-5 | Strong hydrogen bond donor and acceptor; can form salt bridges. | Essential for many target interactions. |

| Tetrazole | ~4.5-5.5 | Planar, aromatic ring; good hydrogen bond acceptor. | Improved metabolic stability and lipophilicity compared to carboxylic acid. |

| Acylsulfonamide | ~3-5 | Strong hydrogen bond donor and acceptor; tunable acidity. | Can enhance membrane permeability and metabolic stability. |

Prodrug Strategies and Drug Delivery Considerations

When modification of the carboxylic acid moiety through bioisosteric replacement is not desirable or feasible, a prodrug strategy can be employed to overcome pharmacokinetic challenges. googleapis.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.

For drugs containing a carboxylic acid, a common prodrug approach is esterification. googleapis.com The resulting ester masks the polar carboxylic acid group, increasing the molecule's lipophilicity and enhancing its absorption across biological membranes. Once absorbed, the ester is hydrolyzed by esterase enzymes in the blood and tissues to release the active carboxylic acid-containing drug. This strategy can significantly improve the oral bioavailability of a drug. While specific prodrugs of this compound have not been detailed in the available literature, this approach represents a viable strategy for improving the drug delivery of its derivatives.

Applications in Agrochemical Research

Development of Herbicides, Insecticides, and Fungicides

Research into 2-(Trifluoromethyl)furan-3-carboxylic acid and its derivatives is driven by the need for novel agrochemicals with improved performance and new modes of action to combat resistance development in pests, weeds, and pathogens. The unique combination of the furan (B31954) core, the carboxylic acid group, and the trifluoromethyl substituent makes this molecule a promising candidate for creating active ingredients for herbicides, insecticides, and fungicides. nih.govresearchgate.netnih.gov

Fungicides: The furan-3-carboxylic acid moiety is a recognized pharmacophore in the development of fungicides. acs.orgnih.gov Studies on related structures have demonstrated that derivatives of furan carboxylic acids exhibit significant inhibitory effects against a range of important plant pathogens. For example, research into 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) and its synthetic derivatives revealed potent antifungal activity against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. acs.orgnih.gov The introduction of a trifluoromethyl group onto the furan ring is a rational design strategy aimed at modulating the electronic properties and metabolic stability of the molecule, potentially leading to enhanced fungicidal potency and a broader spectrum of activity. nih.gov

Insecticides: The trifluoromethyl group is a key component in many modern insecticides. nih.gov Its inclusion in a molecule can significantly increase lipophilicity, which can improve penetration through the insect cuticle, and can enhance binding to target proteins. nih.gov Pyrrole-based insecticides containing trifluoromethyl groups have shown promise, and by extension, furan-based structures are also explored. nih.govresearchgate.net The synthesis of novel compounds derived from this compound, such as amides or esters, could yield new insecticidal agents with unique modes of action, which is crucial for managing insect populations that have developed resistance to existing chemical classes. researchgate.net

Herbicides: Carboxylic acids and their derivatives have a long and successful history in the development of herbicides. nih.gov These compounds can target a wide variety of biological pathways in plants. nih.gov For instance, some act as synthetic auxins, disrupting plant growth, while others inhibit specific enzymes essential for plant survival. nih.govresearchgate.netresearchgate.net The trifluoromethyl group is also a feature of many commercial herbicides, contributing to their potency. nih.gov The combination of the carboxylic acid function with a trifluoromethylated furan ring in this compound provides a molecular framework with the potential for potent herbicidal activity, making it a target for synthesis and screening programs in the search for new weed control solutions.

| Compound Class | Target Application | Observed Activity/Target | Key Structural Moieties |

|---|---|---|---|

| Furan Carboxylic Acid Derivatives | Fungicide | Inhibitory effects against Botrytis cinerea and Sclerotinia sclerotiorum. acs.orgnih.gov | Furan ring, Carboxylic acid |

| Trifluoromethyl-pyrrole Carboxylates | Insecticide | Larvicidal activity against oriental armyworm. nih.gov | Pyrrole (B145914) ring, Carboxylate, Trifluoromethyl group |

| Trifluoromethylpyridine Carboxylic Acid (Fluopyram metabolite) | Herbicide (Side-effect) | Auxin-like growth disruption in grapevines. nih.govresearchgate.net | Pyridine ring, Carboxylic acid, Trifluoromethyl group |

| Indole-3-Carboxylic Acid Derivatives | Herbicide | Inhibition of root and shoot growth in various plants. researchgate.net | Indole ring, Carboxylic acid |

Structure-Activity Relationship Studies in Agrochemicals

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of a lead compound in agrochemical discovery. These studies systematically modify the chemical structure of a molecule to understand how specific changes affect its biological activity. For derivatives of this compound, SAR studies are crucial for maximizing efficacy against target organisms while minimizing effects on non-target species.

The core structure allows for several points of modification. Key areas of investigation in SAR studies would include:

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to various esters, amides, or other bioisosteres can dramatically alter the compound's solubility, cell permeability, and mode of action. Studies on other furan-carboxylic acids have shown that peptide-containing derivatives can exhibit superior antifungal potency compared to their corresponding ester or simple amide forms. acs.orgnih.gov

Substitution on the Furan Ring: While the 2-position is occupied by the trifluoromethyl group, the remaining positions (4 and 5) on the furan ring are targets for substitution. Adding different chemical groups can influence the molecule's steric and electronic profile, affecting how it fits into the active site of a target enzyme or receptor.

| Structural Modification | Rationale | Potential Impact on Agrochemical Properties |

|---|---|---|

| Esterification/Amidation of the -COOH group | Alter polarity, lipophilicity, and metabolic stability. | Improved plant/insect uptake, modified mode of action, enhanced potency. acs.orgnih.gov |

| Substitution at C4 or C5 of the furan ring | Modify steric and electronic properties of the ring system. | Increased target-site binding affinity, improved selectivity. |

| Replacement of the -CF3 group | Evaluate the specific contribution of the trifluoromethyl moiety. | Changes in metabolic stability, potency, and lipophilicity. nih.gov |

Environmental Fate and Impact Research (Excluding Ecotoxicity)

Understanding the environmental fate of a potential agrochemical is a critical component of its development and risk assessment. For a compound like this compound, research would focus on its persistence, mobility, and degradation pathways in various environmental compartments such as soil and water.

The presence of the trifluoromethyl group is a significant factor in determining the compound's environmental behavior. The carbon-fluorine bond is exceptionally strong, which can make the trifluoromethyl group resistant to both microbial and abiotic degradation. ontosight.ai This can lead to increased environmental persistence compared to non-fluorinated analogues.

Key research areas concerning the environmental fate of this compound include:

Persistence and Degradation: Studies would investigate the half-life of the compound in different soil types and aquatic systems. Researchers would aim to identify potential degradation products and elucidate the pathways of breakdown, whether through microbial action, hydrolysis, or photolysis.

Mobility and Transport: The compound's potential to move through the soil profile and leach into groundwater is a primary concern. Its mobility is governed by properties such as water solubility and its octanol-water partition coefficient (Kow), which indicates its tendency to sorb to organic matter in soil. Fluorinated compounds can have low water solubility and a tendency to partition into organic matter. nih.gov

Bioaccumulation Potential: Research would assess the likelihood of the compound accumulating in organisms. The hydrophobicity imparted by the trifluoromethyl group could potentially lead to bioaccumulation in the fatty tissues of organisms if the compound is not readily metabolized or excreted. nih.gov

Predictive models, based on the chemical's structure, are often used for initial assessments of its environmental fate, guiding further empirical studies. nih.gov These investigations are essential to ensure that any new agrochemical based on this structure does not pose an undue risk to the environment through long-term persistence or unintended transport.

Applications in Materials Science and Polymer Chemistry Research

Monomers for Functionalized Polymers

2-(Trifluoromethyl)furan-3-carboxylic acid serves as a valuable building block, or monomer, for creating functionalized polymers. The carboxylic acid moiety provides a reactive site for polymerization reactions, such as condensation polymerization with diols or diamines. The key to its utility lies in the trifluoromethyl group, which acts as a functional substituent that imparts specific and desirable characteristics to the resulting polymer backbone.

The presence of bulky and highly electronegative trifluoromethyl groups can significantly alter the properties of a polymer. researchgate.net It can increase the free volume within the polymer structure, which in turn can enhance solubility and modify the material's mechanical and thermal characteristics. researchgate.net Researchers have investigated furan-based monomers derived from renewable resources as platforms for creating novel functional polymers through methods like Acyclic Diene Metathesis (ADMET) polymerization. nih.gov The combination of a furan (B31954) ring with a functional group like -CF3 presents an opportunity to develop polymers from potentially sustainable feedstocks with advanced properties.

Table 1: Structural Features of this compound and Their Functional Roles in Polymerization

| Structural Component | Role in Polymer Structure | Anticipated Effect on Polymer Properties |

|---|---|---|

| Furan Ring | Provides rigidity and aromatic character to the polymer backbone. Potential bio-based origin. | Enhances thermal stability and mechanical strength. |

| Carboxylic Acid (-COOH) | Acts as the primary reactive site for polymerization (e.g., ester or amide bond formation). | Enables incorporation into various polymer classes like polyesters and polyamides. |

| Trifluoromethyl (-CF3) Group | Functions as a bulky, electron-withdrawing pendant group along the polymer chain. | Improves solubility, lowers dielectric constant, increases thermal stability, and enhances chemical resistance. researchgate.net |

Specialty Materials with Tunable Properties

The incorporation of this compound into polymers allows for the creation of specialty materials with properties that can be precisely tuned. By strategically combining this monomer with other comonomers, chemists can tailor the final material's characteristics for specific applications. For instance, copolymerizing furan-based monomers with aliphatic acids has been shown to produce materials with tunable mechanical properties and exceptional gas barrier capabilities, suitable for food packaging. nih.gov

The trifluoromethyl group is particularly effective in modifying material properties:

Dielectric Constant: The low polarizability of the C-F bond helps to decrease the dielectric constant of the material, a critical property for microelectronics applications. researchgate.net

Solubility and Processability: The bulky -CF3 group disrupts polymer chain packing, reducing intermolecular forces and often leading to improved solubility in organic solvents. This enhanced solubility facilitates easier processing and fabrication of films and fibers. researchgate.netnih.gov

Thermal Stability: Fluorinated polymers are known for their high thermal stability due to the strength of the carbon-fluorine bond. mdpi.com Incorporating the -CF3 group can maintain or enhance the thermal stability of the polymer backbone.

Chemical Resistance and Hydrophobicity: The fluorine atoms create a low-energy, non-stick surface, which imparts hydrophobicity and resistance to chemical attack.

Through copolymerization, the ratio of this compound to other monomers can be systematically varied. This allows for the fine-tuning of the properties mentioned above, enabling the development of materials designed for a specific performance window.

Advanced Polymeric Materials (e.g., polyesters, polyamides, polyimides)

The structure of this compound makes it a prime candidate for synthesizing high-performance polymers, including polyesters, polyamides, and polyimides.

Polyesters: Similar to how 2,5-furandicarboxylic acid (FDCA) is used as a bio-based alternative to terephthalic acid in polyester (B1180765) synthesis, nih.govnjit.edu this compound can be reacted with various diols through polycondensation. The resulting polyesters would feature both the furan ring and the pendant -CF3 groups, potentially leading to materials with high glass transition temperatures (Tg), improved solubility, and specialized optical or electrical properties.

Polyamides: The reaction of the carboxylic acid group with diamines leads to the formation of furan-containing polyamides. magtech.com.cnrsc.org In traditional polyamides, extensive hydrogen bonding between amide linkages leads to high crystallinity and low solubility. The presence of the bulky trifluoromethyl group and the furan ring's oxygen heteroatom could disrupt this hydrogen bonding network. researchgate.netstanford.edu This may result in more amorphous, transparent, and soluble polyamides with high thermal stability, suitable for engineering plastic applications.

Polyimides: Polyimides are a class of high-performance polymers known for their exceptional thermal stability. core.ac.uk A significant area of research involves incorporating fluorine, often in the form of -CF3 groups, to improve their processing characteristics and to lower their dielectric constant for use in advanced electronics and aerospace applications. researchgate.netnih.govkpi.ua While polyimide synthesis typically involves dianhydrides and diamines, monomers containing the 2-(trifluoromethyl)furan (B3053812) moiety could be designed. The incorporation of this structure is anticipated to yield polyimides with enhanced solubility, optical transparency, and low dielectric constants, while retaining the high thermal stability characteristic of this polymer class. researchgate.netnih.gov

Table 2: Potential Properties of Advanced Polymers Incorporating this compound

| Polymer Class | Potential Monomer Reactants | Expected Properties | Potential Applications |

|---|---|---|---|

| Polyesters | Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | High Tg, enhanced solubility, good thermal stability, modified optical properties. | Specialty packaging, engineering plastics, optical films. |

| Polyamides | Diamines (e.g., hexamethylenediamine, aromatic diamines) | Amorphous structure, good solubility, high thermal stability, optical transparency. researchgate.net | High-performance fibers, transparent engineering plastics, membranes. |

| Polyimides | (As a modified diamine or dianhydride) | Excellent thermal stability, low dielectric constant, optical clarity, good processability. researchgate.netnih.gov | Microelectronics, flexible displays, aerospace components. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,5-furandicarboxylic acid |

| This compound |

| 1,4-butanediol |

| Ethylene glycol |

| Hexamethylenediamine |

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis